XL019

JAK-STAT signaling kinase selectivity profiling myeloproliferative neoplasm

XL019 is a potent, orally bioavailable JAK2 inhibitor with an enzymatic IC50 of 2.2 nM and a 61-fold selectivity over JAK1, a critical differentiation from dual JAK1/2 inhibitors like ruxolitinib. This selectivity allows unambiguous attribution of phenotypes to JAK2, not combined JAK1/JAK2 blockade, essential for reproducible JAK-STAT pathway interrogation in myeloproliferative neoplasm models. Validated in vivo with oral ED50 of 42 mg/kg (pSTAT1) and tumor growth inhibition of 60–70% at 200–300 mg/kg bid, it offers established pharmacodynamic parameters. A clean CYP profile (≥20 μM for 1A2, 2C9, 2D6, 3A4) and defined hERG IC50 (16 μM) minimize confounding drug–drug interactions and cardiovascular off-target effects, ensuring data integrity in co-administration studies. Choose XL019 for publication-quality selectivity and reproducible in vivo target engagement.

Molecular Formula C25H28N6O2
Molecular Weight 444.5 g/mol
CAS No. 945755-56-6
Cat. No. B612041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL019
CAS945755-56-6
SynonymsXL019;  XL-019;  XL 019
Molecular FormulaC25H28N6O2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
InChIInChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1
InChIKeyISOCDPQFIXDIMS-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to light brown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL019 (CAS 945755-56-6): A Selective JAK2 Inhibitor Chemical Probe for JAK-STAT Pathway Research and Myeloproliferative Neoplasm Studies


XL019 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2), developed by Exelixis, Inc [1]. The compound binds reversibly to the ATP-binding site of JAK2 with an enzymatic IC50 of 2.2 nM and demonstrates >50-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and a broad panel of over 100 other serine/threonine and tyrosine kinases [2][3]. XL019 inhibits both wild-type JAK2 and the constitutively active JAK2V617F mutant, the latter being a key oncogenic driver in myeloproliferative neoplasms including primary myelofibrosis, polycythemia vera, and essential thrombocythemia [2][3]. The compound has been evaluated in Phase I clinical trials for myelofibrosis and serves as a validated chemical probe for interrogating JAK2-dependent signaling in vitro and in vivo [1][3].

Why JAK2 Inhibitor Procurement Cannot Be Simplified by Class Interchangeability: The Case for XL019


JAK2 inhibitors are not functionally interchangeable due to profound differences in kinase selectivity profiles, off-target activity spectra, and downstream pharmacological liabilities that directly impact experimental reproducibility and clinical translatability. While FDA-approved JAK inhibitors such as ruxolitinib exhibit potent JAK1/JAK2 dual inhibition (IC50 JAK1 = 3.3 nM, JAK2 = 2.8 nM), the selectivity index of XL019 for JAK2 over JAK1 is approximately 61-fold, compared to near-equipotent inhibition for ruxolitinib [1][2]. This selectivity divergence translates to differential cellular STAT phosphorylation inhibition patterns, distinct safety pharmacology profiles (including CYP inhibition and hERG liability), and unique pharmacokinetic properties that preclude simple substitution for target validation studies [1][3]. Furthermore, off-target kinase engagement varies substantially across the JAK inhibitor class: XL019 displays notable activity against PDGFRβ and FLT3 (IC50 = 125-140 nM), whereas ruxolitinib shows minimal non-JAK kinase activity [1][4]. For researchers requiring JAK2-specific pathway interrogation with defined off-target constraints, generic substitution risks introducing uncontrolled variables that compromise data integrity and cross-study comparability.

XL019 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison with JAK Inhibitor Comparators


JAK2 Enzymatic Potency and JAK Family Selectivity: XL019 vs. Ruxolitinib and Fedratinib

XL019 demonstrates single-digit nanomolar potency against JAK2 with an IC50 of 2.2 nM, comparable to ruxolitinib (IC50 = 2.8-7.2 nM depending on assay conditions) but with markedly superior JAK1 selectivity. The JAK2/JAK1 selectivity ratio for XL019 is approximately 61-fold (IC50 JAK1 = 134.3 nM), whereas ruxolitinib exhibits near-equipotent JAK1/JAK2 inhibition with a selectivity ratio of approximately 1-2-fold [1][2]. Against JAK3, XL019 displays 97-fold selectivity (IC50 = 214.2 nM), while ruxolitinib shows approximately 14-35-fold selectivity [1].

JAK-STAT signaling kinase selectivity profiling myeloproliferative neoplasm target validation

Broad Kinase Selectivity Profiling: XL019 Off-Target Kinase Engagement Quantified Across 118 Kinases

XL019 was evaluated against a comprehensive selectivity panel of 118 serine/threonine and tyrosine kinases, demonstrating >50-fold selectivity for JAK2 over all kinases tested including JAK family members JAK1, JAK3, and TYK2 [1][2]. Notable off-target activities were observed against PDGFRβ (IC50 = 125.4 nM, 57-fold selective over JAK2), FLT3 (IC50 = 139.7 nM, 63-fold selective), and c-KIT (IC50 = 225.8 nM, 103-fold selective). For the remaining 106 kinases in the panel, IC50 values exceeded 1 μM [1][3]. This off-target profile contrasts with ruxolitinib, which demonstrates minimal non-JAK kinase activity, and with fedratinib, which potently inhibits FLT3 (IC50 = 15 nM) and RET (IC50 = 48 nM) [2][4].

kinase selectivity panel off-target profiling chemical probe validation polypharmacology

Cellular STAT Phosphorylation Inhibition: Biochemical-to-Cellular Potency Translation and JAK2V617F Mutant Sensitivity

In HEL92.1.7 cells (a human erythroleukemia line harboring homozygous JAK2V617F mutation), XL019 inhibits STAT1 phosphorylation with an IC50 of 386.4 nM and STAT3 phosphorylation with an IC50 of 695 nM [1]. This represents an approximate 176-316-fold shift from biochemical to cellular potency. The compound equally inhibits STAT3 and STAT5 phosphorylation in cells expressing either JAK2V617F or wild-type JAK2 . For comparison, ruxolitinib inhibits STAT3 phosphorylation in JAK2V617F-expressing Ba/F3 cells with an IC50 of approximately 280 nM, demonstrating a similar biochemical-to-cellular potency shift of ~100-fold [2].

cellular target engagement STAT phosphorylation JAK2V617F mutant pharmacodynamic biomarker

In Vivo Pharmacodynamics and Tumor Growth Inhibition: HEL92.1.7 Xenograft Efficacy Quantification

In HEL92.1.7 xenograft-bearing mice, XL019 demonstrates dose-dependent inhibition of STAT1 and STAT3 phosphorylation in tumor tissue with oral ED50 values of 42 mg/kg (pSTAT1) and 210 mg/kg (pSTAT3) [1]. Tumor growth inhibition at 200 mg/kg and 300 mg/kg bid oral dosing reached 60% and 70% suppression on day 14, respectively [1][2]. The compound exhibits good oral absorption, modest clearance, and an acceptable half-life across species (mouse, rat, dog, monkey), supporting its utility as an in vivo chemical probe [1][3]. In contrast, ruxolitinib in a similar JAK2V617F-driven murine model (Ba/F3-JAK2V617F) demonstrates near-complete tumor growth inhibition at 60 mg/kg bid, reflecting its distinct JAK1/JAK2 dual inhibition pharmacology [4].

in vivo pharmacology xenograft model pharmacodynamic biomarker tumor growth inhibition

Drug Metabolism and Safety Pharmacology: CYP Inhibition, hERG Liability, and P-glycoprotein Interaction

XL019 exhibits a favorable in vitro drug metabolism and safety pharmacology profile with CYP inhibition IC50 values ≥20 μM for CYP1A2, CYP2C9, CYP2D6, and CYP3A4, indicating low potential for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations [1][2]. hERG channel inhibition IC50 = 16 μM, suggesting moderate cardiac repolarization liability that is notably higher (safer) than the hERG safety margin observed for some JAK inhibitors [1]. P-glycoprotein inhibition IC50 >20 μM indicates minimal interaction with this efflux transporter [2]. For comparison, fedratinib inhibits CYP3A4 with IC50 ≈ 1-3 μM and hERG with IC50 ≈ 5-10 μM, presenting higher DDI and cardiac safety risks [3].

drug-drug interaction CYP inhibition hERG liability cardiac safety P-glycoprotein

Clinical Pharmacokinetics in Myelofibrosis Patients: Terminal Half-Life and Steady-State Parameters

In a Phase I dose-escalation study of XL019 in 30 patients with myelofibrosis, the compound exhibited a terminal half-life of approximately 21 hours with steady-state plasma concentrations reached by Day 8 of a 28-day cycle (dosing on days 1-21) [1][2]. The long half-life supports once-daily oral dosing and contributes to sustained target coverage. For comparison, ruxolitinib has a terminal half-life of approximately 3 hours (with active metabolites extending pharmacodynamic effect), while fedratinib exhibits a half-life of approximately 114 hours (with substantial accumulation) [3][4]. XL019's 21-hour half-life occupies an intermediate position that balances daily dosing convenience with manageable washout for toxicity management.

clinical pharmacokinetics terminal half-life steady-state concentration Phase I trial

XL019 Procurement Decision Guide: Optimal Research Applications Based on Differentiated Evidence


JAK2-Specific Target Validation Studies Requiring Clean JAK1 Discrimination

XL019 is optimally deployed when experimental objectives demand unambiguous attribution of observed phenotypes to JAK2 inhibition rather than combined JAK1/JAK2 blockade. With a JAK2/JAK1 selectivity ratio of 61-fold (IC50 JAK2 = 2.2 nM vs. JAK1 = 134.3 nM), XL019 provides a cleaner pharmacological tool for dissecting JAK2-specific contributions to JAK-STAT signaling compared to dual JAK1/2 inhibitors like ruxolitinib (selectivity ratio ≈ 1-2-fold) . This selectivity profile is particularly valuable in studies of myeloproliferative neoplasms where JAK2V617F is the dominant oncogenic driver, but JAK1 inhibition may confound interpretation of inflammatory cytokine modulation .

In Vivo Xenograft Efficacy Studies with Defined Pharmacodynamic Biomarker Endpoints

For in vivo target validation requiring quantification of tumor target engagement, XL019 offers established pharmacodynamic biomarker parameters with oral ED50 values of 42 mg/kg for pSTAT1 inhibition and 210 mg/kg for pSTAT3 inhibition in HEL92.1.7 xenografts . Tumor growth inhibition reaches 60-70% at 200-300 mg/kg bid dosing . These validated in vivo parameters enable reproducible study design and cross-experiment comparability that may not be available for less extensively characterized JAK2 inhibitors .

Kinase Selectivity Profiling and Chemical Probe Studies with Documented Off-Target Constraints

When selecting a JAK2 chemical probe for publication-quality data, XL019's extensively documented kinase selectivity profile across 118 kinases provides critical transparency regarding potential off-target confounders. Notable activities against PDGFRβ (IC50 = 125.4 nM), FLT3 (IC50 = 139.7 nM), and c-KIT (IC50 = 225.8 nM) are quantitatively defined, enabling researchers to anticipate and control for these effects in experimental design . The >50-fold selectivity window across the entire panel exceeds the >30-fold criterion typically required for high-quality chemical probes .

Preclinical ADME-Tox Profiling and Drug-Drug Interaction Risk Assessment

XL019 is well-suited for studies involving co-administered CYP-metabolized compounds due to its minimal CYP inhibition profile (IC50 ≥20 μM for CYP1A2, 2C9, 2D6, and 3A4), substantially reducing the risk of confounding drug-drug interactions compared to JAK inhibitors with more potent CYP suppression such as fedratinib (CYP3A4 IC50 ≈ 1-3 μM) . The quantified hERG IC50 (16 μM) and P-glycoprotein inhibition (>20 μM) parameters further support informed selection for cardiovascular and transporter-focused safety pharmacology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.